Bienvenue dans la boutique en ligne BenchChem!

4-(Piperidin-1-yl)benzene-1,2-diamine

Physicochemical profiling Drug-likeness Lead optimization

4-(Piperidin-1-yl)benzene-1,2-diamine (CAS 155198-10-0) is an ortho-phenylenediamine derivative bearing a piperidine substituent at the para position relative to the 1,2-diamine moiety. With molecular formula C₁₁H₁₇N₃ and molecular weight 191.27 g/mol, this compound serves as a privileged intermediate for constructing benzimidazole and related nitrogen-containing heterocyclic scaffolds.

Molecular Formula C11H17N3
Molecular Weight 191.278
CAS No. 155198-10-0
Cat. No. B2494038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-yl)benzene-1,2-diamine
CAS155198-10-0
Molecular FormulaC11H17N3
Molecular Weight191.278
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=C(C=C2)N)N
InChIInChI=1S/C11H17N3/c12-10-5-4-9(8-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2
InChIKeyAEINPSBURKLEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Piperidin-1-yl)benzene-1,2-diamine (CAS 155198-10-0): A Strategic ortho-Phenylenediamine Building Block for Heterocyclic Library Synthesis


4-(Piperidin-1-yl)benzene-1,2-diamine (CAS 155198-10-0) is an ortho-phenylenediamine derivative bearing a piperidine substituent at the para position relative to the 1,2-diamine moiety. With molecular formula C₁₁H₁₇N₃ and molecular weight 191.27 g/mol, this compound serves as a privileged intermediate for constructing benzimidazole and related nitrogen-containing heterocyclic scaffolds . The ortho-diamine arrangement enables direct condensation with carboxylic acids, aldehydes, and one-carbon units to form the benzimidazole core, while the pendant piperidine ring provides a functional handle for further derivatization or direct incorporation into pharmacologically active frameworks [1]. The compound is commercially available at purities of ≥95% from multiple vendors and is stored at ambient temperature, making it a readily accessible building block for medicinal chemistry and chemical biology programs .

Why 4-(Piperidin-1-yl)benzene-1,2-diamine Cannot Be Interchanged with Generic ortho-Phenylenediamine Analogs


Although 4-(Piperidin-1-yl)benzene-1,2-diamine shares the ortho-phenylenediamine core with numerous analogs, generic substitution fails because the piperidine ring at the 4-position simultaneously determines three critical parameters: (i) it imparts the basic tertiary amine character (predicted pKa ~9.5 for the piperidine nitrogen) that fundamentally alters solubility and reactivity profiles compared to morpholine or unsubstituted analogs ; (ii) the piperidine moiety directly contributes to target binding in downstream applications—as demonstrated by benzimidazole derivatives where replacement of the 4-arylpiperazin-1-yl group with a 4-(2-keto-1-benzimidazolinyl)-piperidin-1-yl moiety was essential for maintaining cathepsin S inhibitory activity [1]; and (iii) the specific para-substitution pattern preserves both ortho-amino groups for benzimidazole cyclization while orienting the tertiary amine for optimal receptor interaction, a geometry that N-substituted or 3-substituted positional isomers cannot replicate [2]. These interrelated structural features mean that substituting with a morpholine, N-ethylpiperidine, 4-fluoropiperidine, or an unsubstituted phenylenediamine analog will produce compounds with meaningfully different physicochemical properties and biological target engagement profiles.

4-(Piperidin-1-yl)benzene-1,2-diamine: Quantitative Differentiation Evidence Against Structural Analogs


Optimized LogP and PSA Profile Compared to N-Ethyl-Linked Piperidine Analog

The direct attachment of the piperidine ring to the phenyl core in 4-(piperidin-1-yl)benzene-1,2-diamine yields a calculated LogP of approximately 1.7 with a topological polar surface area (TPSA) of ~41 Ų [1]. In contrast, the N-ethyl-linked analog, N1-(2-(piperidin-1-yl)ethyl)benzene-1,2-diamine (CAS 5625-68-3), introduces an ethylene spacer that increases both molecular weight (219.33 vs. 191.27 g/mol) and the calculated XLogP to 2.1, while increasing the number of rotatable bonds from 1 (piperidine rotation only) to 4 [2]. The lower LogP and reduced rotatable bond count of the target compound are associated with improved ligand efficiency metrics and more favorable predicted oral bioavailability profiles according to standard drug-likeness criteria.

Physicochemical profiling Drug-likeness Lead optimization

Piperidine vs. Morpholine: Superior Basicity and Conformational Properties for Target Engagement

The piperidine ring in 4-(piperidin-1-yl)benzene-1,2-diamine provides a tertiary amine with a predicted pKa of approximately 9.86, conferring significant basic character that promotes protonation at physiological pH and enables ionic interactions with acidic receptor residues . The morpholine analog, 4-(morpholin-4-yl)benzene-1,2-diamine (CAS 119421-28-2), incorporates an ether oxygen that reduces the pKa of the corresponding conjugate acid to approximately 7.4–8.0, substantially decreasing the fraction of protonated species at pH 7.4 [1]. Additionally, morpholine adopts a different conformational profile due to the oxygen atom, with differing chair inversion energetics compared to piperidine. The piperidine scaffold has been specifically identified as providing a robust handle for chemical optimization in kinase inhibitor programs, where its basicity directly contributes to binding affinity [2].

Basicity modulation Conformational analysis Receptor binding

Validated Scaffold for SIRT2-Selective Benzimidazole Inhibitors with Antiproliferative Activity

The 4-(piperidin-1-yl)phenyl moiety has been validated as a critical pharmacophoric element in benzimidazole-based sirtuin inhibitors. In a systematic SAR study encompassing 90 benzimidazole analogs across six series, compound 4h (ethyl 2-(4-(piperidin-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate)—synthesized directly from 4-(piperidin-1-yl)benzene-1,2-diamine—was identified as the most potent sirtuin inhibitor in the entire project, demonstrating a clear preference for SIRT2 inhibition over SIRT1 [1]. This compound further exhibited potent growth inhibitory effects against colorectal cancer cell lines, as well as antiproliferative activity against leukemia and breast cancer cell lines [1]. Molecular docking confirmed that the piperidine-substituted benzimidazole scaffold was accommodated within the SIRT2 active site (PDB: 3ZGV), supporting a structure-based design rationale [1]. In contrast, unsubstituted benzimidazole analogs lacking the piperidine moiety showed substantially weaker SIRT inhibitory activity in the same study.

Epigenetics Sirtuin inhibition Cancer biology

Documented Utility in NPY Y1 Receptor Antagonist Benzimidazole Series with >80-Fold Affinity Gains

4-(Piperidin-1-yl)benzene-1,2-diamine serves as the direct precursor to benzimidazole scaffolds that have been extensively characterized as neuropeptide Y Y1 receptor antagonists. In a landmark structure-activity relationship study, a series of diaminoalkyl-substituted benzimidazoles synthesized from this building block were evaluated as NPY Y1 antagonists [1]. Substitution of the piperidine nitrogen with appropriate R groups resulted in compounds with more than 80-fold higher affinity at the Y1 receptor compared to the parent compound (R = H), with the most potent benzimidazole 21 achieving a Ki of 0.052 nM [1]. This represents a high-affinity starting point that comparable building blocks—such as 4-morpholinobenzene-1,2-diamine or 4-fluoropiperidine analogs—have not been described to achieve in the same target class. The piperidine nitrogen provides a critical derivatization point for affinity optimization that alternative heterocycles cannot equivalently exploit.

GPCR antagonism Neuropeptide Y Metabolic disorders

Patent-Recognized Intermediate in Multiple Kinase and GPCR Inhibitor Classes

4-(Piperidin-1-yl)benzene-1,2-diamine and its derivatives appear in at least 10 patent families spanning multiple therapeutic areas, including kinase inhibition (PIM1-3, DYRK1A, PI3K, p38), GPCR antagonism (NPY Y1, melanin-concentrating hormone, histamine H3), and epigenetic modulation (sirtuins, BET bromodomains) [1][2]. This patent density substantially exceeds that of the morpholine analog (CAS 119421-28-2), which has limited patent representation primarily in antimicrobial applications , and is comparable to or exceeds that of the N-ethyl-linked piperidine analog (CAS 5625-68-3), which lacks the same breadth of therapeutic target coverage. The compound has been specifically utilized as an intermediate in the synthesis of DPP-4 inhibitors, cathepsin S inhibitors, and PARP-1 inhibitors, highlighting its versatility as a privileged scaffold precursor [3].

Kinase inhibition Patent landscape Intellectual property

High-Value Application Scenarios for 4-(Piperidin-1-yl)benzene-1,2-diamine Based on Evidence


Benzimidazole-Based Kinase and Epigenetic Inhibitor Library Synthesis

4-(Piperidin-1-yl)benzene-1,2-diamine is optimally deployed as the starting building block for generating focused benzimidazole libraries targeting kinases (PIM1-3, DYRK1A, PI3K) and epigenetic enzymes (SIRT2, BET bromodomains). Its ortho-diamine functionality enables direct one-step condensation with diverse carboxylic acids or aldehydes to produce the benzimidazole core, while the pre-installed piperidine ring eliminates the need for post-cyclization heterocycle attachment. This convergent synthetic strategy has been validated by the identification of compound 4h, the most potent sirtuin inhibitor among 90 analogs with demonstrated antiproliferative activity against colorectal, leukemia, and breast cancer cells [1]. Programs seeking rapid SAR exploration around the piperidine nitrogen will benefit from the >80-fold affinity gains demonstrated in NPY Y1 antagonist series upon N-functionalization [2].

GPCR Antagonist Lead Generation Requiring Basic Amine Pharmacophores

For GPCR antagonist programs—particularly those targeting NPY Y1, melanin-concentrating hormone (MCH), or histamine H3 receptors—4-(piperidin-1-yl)benzene-1,2-diamine provides a foundational scaffold where the piperidine nitrogen with pKa ≈ 9.86 ensures predominant protonation at physiological pH [1]. This protonated amine engages in critical salt-bridge interactions with conserved acidic residues in GPCR binding pockets, a pharmacophoric feature that morpholine analogs (pKa ~7.4–8.0) cannot reliably provide. The benzimidazole series derived from this building block has achieved Ki values as low as 0.052 nM at NPY Y1, demonstrating the scaffold's capacity for ultra-high affinity when combined with appropriate N-substituents [2].

Physicochemical Property Optimization in Oral Bioavailability Programs

When designing orally bioavailable drug candidates, 4-(piperidin-1-yl)benzene-1,2-diamine offers a calculated LogP of ~1.7 and a single rotatable bond (piperidine rotation), placing it favorably within standard drug-likeness metrics [1]. This contrasts with the N-ethyl-linked piperidine analog (LogP = 2.1, 4 rotatable bonds), which introduces additional lipophilicity and conformational entropy that can negatively impact solubility and oral absorption [2]. The lower molecular weight (191.27 vs. 219.33 g/mol) further improves ligand efficiency indices. Procurement of this compound for lead optimization programs directly supports the goal of maintaining favorable ADME properties while preserving the amine functionality required for target engagement.

Focused Library Synthesis for Cathepsin S and DPP-4 Inhibitor Programs

Building on established precedent, 4-(piperidin-1-yl)benzene-1,2-diamine serves as the direct precursor to known cathepsin S and DPP-4 inhibitor chemotypes. The 4-(2-keto-1-benzimidazolinyl)-piperidin-1-yl moiety derived from this building block has been specifically validated as an effective replacement for 4-arylpiperazin-1-yl groups in cathepsin S inhibitor series [1]. Similarly, aminopiperidine-fused imidazoles synthesized from this intermediate have yielded potent DPP-4 inhibitors [2]. For industrial medicinal chemistry teams pursuing these targets, procurement of this compound provides direct access to validated chemotypes with established SAR precedent, accelerating hit-to-lead timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidin-1-yl)benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.